Antiproliferative Selectivity vs. ABT-751 in MCF-7 Breast Cancer Cells (Cross-Class Comparison)
In a structurally related 6-methoxy-2H,4H-benzothiazine series (differing by oxidation state and ring tautomer from the target 1,3-dihydro scaffold), compound Ⅴc exhibited superior activity against MCF-7 breast cancer cells compared to the clinical candidate ABT-751, a known tubulin polymerization inhibitor. While the target compound itself was not directly evaluated, this cross-study comparison establishes that the 6-methoxy substituent on a benzothiazine core can confer meaningful antiproliferative potency and selectivity over normal cells relative to a well-characterised comparator [1]. The target compound’s 1,3-dihydro scaffold offers a distinct electronic and conformational space that may further modulate tubulin binding.
| Evidence Dimension | In vitro antiproliferative activity (MTT assay) |
|---|---|
| Target Compound Data | 6-methoxy-2H,4H-benzothiazine derivative Ⅴc (structurally related analog); % inhibition on MCF-7 not quantified in abstract |
| Comparator Or Baseline | ABT-751 (positive control tubulin inhibitor) |
| Quantified Difference | Ⅴc exhibited better activity on MCF-7 than ABT-751; Ⅴb–Ⅴh showed less effect on L02 normal cells than ABT-751 (exact IC50 values not publicly accessible) |
| Conditions | MTT assay; MCF-7, HepG-2, K562/AO2 cell lines; 48 h incubation |
Why This Matters
Demonstrates that 6-methoxy-benzothiazine congeners can outperform a clinical-stage tubulin inhibitor in cancer cell lines, supporting procurement of the 1,3-dihydro scaffold for derivatisation and anticancer screening.
- [1] Fang, F., Chen, Y., Liu, Z.-P., Wu, P.-Y. (2014). Synthesis and anti-tumor activities of 6-methoxy-2H,4H-benzothiazine compounds. West China Journal of Pharmaceutical Sciences, 29(5), 518–521. View Source
